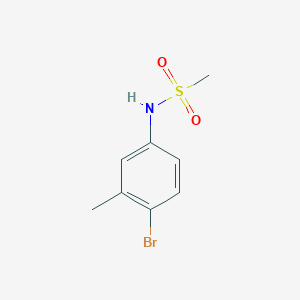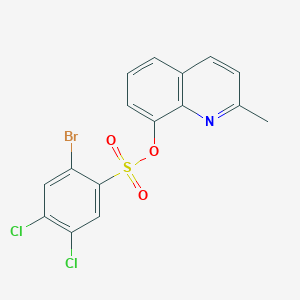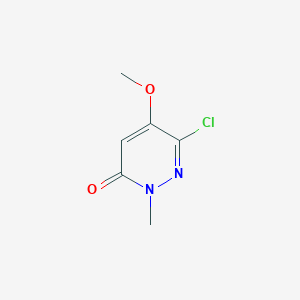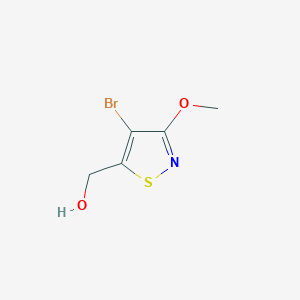
N-(4-溴-3-甲基苯基)甲磺酰胺
描述
“N-(4-bromo-3-methylphenyl)methanesulfonamide” is an organic compound with the chemical formula C8H10BrNO2S . It has a molecular weight of 264.14 .
Molecular Structure Analysis
The InChI code for “N-(4-bromo-3-methylphenyl)methanesulfonamide” is 1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.科学研究应用
量子化学分析
对N-(4-溴-3-甲基苯基)甲磺酰胺的研究中一个重要方面涉及量子化学研究。例如,Karabacak、Cinar和Kurt(2010)对类似化合物(N-(2-甲基苯基)甲磺酰胺和N-(3-甲基苯基)甲磺酰胺)进行了基于密度泛函理论(DFT)的研究,以研究分子构象、核磁共振化学位移和振动跃迁。这些研究对于理解这类化合物的电子性质和分子几何结构是必不可少的(Karabacak, Cinar, & Kurt, 2010)。
合成和结构分析
研究还侧重于合成各种甲磺酰胺衍生物及其结构分析。例如,Sakamoto等人(1988)描述了从N-(2-卤苯基)甲磺酰胺合成1-甲基磺基吲哚的一步法合成方法,展示了在特定位置创建碳功能基团的方法(Sakamoto et al., 1988)。Dey等人(2015)对三种尼美舒利三唑衍生物进行了结构研究,包括N-(4-(4-((4-氯-3-甲基苯氧基)甲基)-1H-1,2,3-三唑-1-基)-2-苯氧基苯基)甲磺酰胺,以了解它们的晶体结构和分子相互作用(Dey et al., 2015)。
化学选择性和应用
对N-(4-溴-3-甲基苯基)甲磺酰胺的探索包括其在不同化学反应和选择性中的应用。Kondo等人(2000)研究了N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,强调了它们作为N-酰化试剂具有良好的化学选择性(Kondo, Sekimoto, Nakao, & Murakami, 2000)。此外,Rosen等人(2011)报道了甲磺酰胺与芳基溴化物和氯化物的Pd催化交叉偶联反应,这是合成化学中的重要反应(Rosen, Ruble, Beauchamp, & Navarro, 2011)。
安全和危害
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIVQZPQVOVJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2370538.png)


![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)

![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)


![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)
![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)